p-Toluidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c1-6-2-4-7(8)5-3-6/h2-5H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXMPPFPUUCRFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N, Array | |
| Record name | P-TOLUIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/12252 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | para-TOLUIDINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0343 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
76642-19-8, Array | |
| Record name | Benzenamine, 4-methyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76642-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Toluidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106490 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6021872 | |
| Record name | 4-Methylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6021872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
P-toluidine is a colorless solid. Melting point 44 °C (111 °F). Specific gravity 1.046. Vapor heavier than air. Produces toxic oxides of nitrogen during combustion. May be absorbed through the skin. Used in dyes, and in organic chemical manufacturing., Liquid; Liquid, Other Solid, White solid with an aromatic odor. [Note: Used as a basis for many dyes.]; [NIOSH], COLOURLESS FLAKES. TURNS DARK ON EXPOSURE TO AIR AND LIGHT., White solid with an aromatic odor., White solid with an aromatic odor. [Note: Used as a basis for many dyes.] | |
| Record name | P-TOLUIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/12252 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Benzenamine, 4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | p-Toluidine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/439 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | para-TOLUIDINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0343 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | P-TOLUIDINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/42 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | p-Toluidine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0624.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
393 °F at 760 mmHg (USCG, 1999), 200.4 °C, 200 °C, 393 °F | |
| Record name | P-TOLUIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/12252 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-Aminotoluene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2044 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | para-TOLUIDINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0343 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | P-TOLUIDINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/42 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | p-Toluidine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0624.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
188 °F (USCG, 1999), 87 °C, 190 °F (88 °C) (closed cup), 87 °C c.c., 188 °F | |
| Record name | P-TOLUIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/12252 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | p-Toluidine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/439 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 4-Aminotoluene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2044 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | para-TOLUIDINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0343 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | P-TOLUIDINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/42 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | p-Toluidine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0624.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
0.7 % (NIOSH, 2023), Very soluble in ethanol, pyridine; soluble in diethyl ether, acetone, carbon tetrachloride, Freely soluble in alcohol, ether, acetone, methanol, carbon disulfide, oils, dilute acids, In water, 6.50 g/L (6.50X10+3 mg/L) at 15 °C, Solubility in water, g/100ml at 20 °C: 0.75 (poor), 0.7% | |
| Record name | P-TOLUIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/12252 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-Aminotoluene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2044 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | para-TOLUIDINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0343 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | p-Toluidine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0624.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1 at 68 °F (USCG, 1999), 0.9619 g/cu cm at 20 °C, Relative density (water = 1): 1.05, 1.05 | |
| Record name | P-TOLUIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/12252 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-Aminotoluene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2044 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | para-TOLUIDINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0343 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | P-TOLUIDINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/42 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | p-Toluidine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0624.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
3.90 (Air = 1), Relative vapor density (air = 1): 3.7 | |
| Record name | 4-Aminotoluene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2044 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | para-TOLUIDINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0343 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
1 mmHg at 108 °F (NIOSH, 2023), 0.28 [mmHg], VP: 1 mm Hg at 42 °C, 0.286 mm Hg at 25 °C, Vapor pressure, kPa at 42 °C: 0.13, 1 mmHg@108 °F, (108 °F): 1 mmHg | |
| Record name | P-TOLUIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/12252 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | p-Toluidine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/439 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 4-Aminotoluene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2044 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | para-TOLUIDINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0343 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | P-TOLUIDINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/42 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | p-Toluidine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0624.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
m-Toluidine < 0.5% w/w, o-Toluidine < 0.5% w/w, water 0.1 - 0.2% w/w | |
| Record name | 4-Aminotoluene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2044 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Lustrous plates or leaflets, White solid, Colorless leaflets | |
CAS No. |
106-49-0, 26915-12-8 | |
| Record name | P-TOLUIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/12252 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-Methylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Toluidine | |
| Source | ChemIDplus | |
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Melting Point |
112.1 °F (USCG, 1999), 43.6 °C, 44-45 °C, 112 °F, 111 °F | |
| Record name | P-TOLUIDINE | |
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Synthetic Methodologies and Reaction Pathways
Advanced Catalytic Synthesis Routes
The development of efficient and environmentally benign catalytic systems is a cornerstone of modern chemical synthesis. For p-toluidine (B81030) and its derivatives, significant strides have been made in employing catalysis to enhance reaction rates, improve selectivity, and minimize waste.
Palladium-Catalyzed Nitroarene Reduction Mechanisms
The industrial production of this compound predominantly relies on the catalytic hydrogenation of p-nitrotoluene. google.com Palladium-based catalysts, particularly palladium on carbon (Pd/C), have proven to be highly effective for this transformation. The reaction involves the liquid-phase hydrogenation of p-nitrotoluene, often without the need for a solvent, which offers economic and environmental advantages. google.com
The mechanism proceeds through the transfer of hydrogen from a source, such as ammonium (B1175870) formate (B1220265) or hydrogen gas, facilitated by the Pd/C catalyst. This process promotes the reduction of the nitro group to an amino group. quora.com A continuous system for producing this compound via a nitroarene reduction reaction has been explored to optimize the process and achieve high product yields, targeting up to 95%. Research has shown that parameters such as temperature, pressure, and catalyst loading are critical for achieving high conversion rates and product yields. For instance, one industrial method operates at 80–85°C and 0.55–0.6 MPa pressure with a specific Pd/C to p-nitrotoluene mass ratio. Another approach involves the direct liquid-phase hydrogenation of p-nitrotoluene using a palladium-carbon catalyst, which boasts low reaction temperatures and pressures, leading to a product yield of up to 98.3%. google.com
| Parameter | Value |
| Reactant | p-Nitrotoluene |
| Catalyst | Palladium on Carbon (Pd/C) |
| Hydrogen Source | Ammonium Formate or Hydrogen Gas |
| Target Product | This compound |
| Optimized Yield Goal | 95% |
| Industrial Method Yield | up to 98.3% google.com |
Eco-Friendly Catalysis in N-Acylation
N-acylation of this compound is a fundamental transformation for producing amides, which are valuable intermediates in pharmaceuticals and other fine chemicals. ijsrst.com Traditional acylation methods often employ acyl halides or anhydrides that can generate hazardous byproducts. ijsrst.com Consequently, there is a growing interest in developing eco-friendly catalytic N-acylation processes.
Recent studies have focused on the use of metal-free catalysts and greener reaction media. For example, benzophenone (B1666685) has been reported as an effective metal-free catalyst for the N-acylation of this compound with acetic acid. ijsrst.com This method offers an environmentally friendly alternative to conventional procedures. ijsrst.com Another approach involves the use of zinc acetate (B1210297) as a selective N-acetylation agent under solvent-free conditions using microwave irradiation. ijsrst.com Furthermore, the synthesis of N-acyl pyrazole (B372694) derivatives, which can involve acylation steps, is being explored using eco-friendly methods like ball mill mixing with a catalytic amount of sulfuric acid, or sonochemical methods in ethanol (B145695). nih.gov The development of N-acylation reactions in water using benzotriazole (B28993) chemistry also represents a significant step towards greener amide synthesis. mdpi.com
| Catalyst/Method | Acylating Agent | Conditions | Advantages |
| Benzophenone | Acetic Acid | 80°C, 12 h | Metal-free, environmentally friendly ijsrst.com |
| Zinc Acetate | Acetic Anhydride (implied) | Microwave irradiation, solvent-free | Selective, efficient ijsrst.com |
| Ball Mill Mixing | Carbohydrazides/Diketones | Catalytic H2SO4, solvent-free | Versatile, eco-friendly nih.gov |
| Benzotriazole Chemistry | Carboxylic Acids | Water | Green, efficient recovery of benzotriazole mdpi.com |
Green Chemistry Approaches for Schiff Base Formation
Schiff bases derived from this compound are versatile compounds with applications in coordination chemistry and as intermediates for bioactive molecules. researchgate.net Green chemistry principles are increasingly being applied to the synthesis of these compounds to reduce the use of toxic solvents and reagents.
Several innovative and eco-friendly methods have been developed. One such method involves the use of natural biocatalysts like garlic extract for the solvent-free synthesis of Schiff bases from this compound and various aromatic aldehydes. scispace.com This approach involves simply grinding the reactants together, offering a simple, efficient, and cost-effective procedure. scispace.com Similarly, gooseberry extract has been utilized as a natural catalyst for the synthesis of a Schiff base from benzaldehyde (B42025) and this compound in a solvent-free system. researchgate.net Other green approaches include the use of lemon juice as a catalyst at room temperature, and microwave irradiation, sometimes in the presence of a catalyst like glucose in water. scispace.combibliotekanauki.pl These methods often result in high yields and shorter reaction times compared to conventional techniques. bibliotekanauki.plmdpi.com The use of green solvents like ethanol-water mixtures has also been shown to be effective. chemsociety.org.ng
| Green Method | Catalyst/Medium | Reactants | Key Features |
| Grinding | Garlic Extract | This compound, Aromatic Aldehydes | Solvent-free, high yield, cost-effective scispace.com |
| Stirring at Room Temp | Gooseberry Extract | Benzaldehyde, this compound | Solvent-free, non-polluting researchgate.net |
| Stirring at Room Temp | Lemon Juice | Salicylaldehyde (B1680747), this compound | High yield (94%) in 30 minutes bibliotekanauki.pl |
| Microwave Irradiation | Glucose/Water | This compound, Aromatic Aldehydes | Excellent yields scispace.com |
| Solvent-based | Ethanol-Water (1:1) | This compound, m-Hydroxybenzaldehyde | Short reaction time, high yields chemsociety.org.ng |
Enhanced Oxidation Processes using Supported Zeolite Nanoparticles
The oxidation of this compound can lead to the formation of valuable azo compounds. mdpi.comnih.gov To enhance the efficiency and selectivity of this reaction, heterogeneous catalysts based on supported nanoparticles are being investigated. These catalysts offer advantages such as high surface area, reusability, and improved environmental friendliness. mdpi.comnih.gov
A recent study demonstrated the effective oxidation of this compound to 4,4′-dimethylazobenzene and 4,4′-dimethylazoxybenzene using hydrogen peroxide as the oxidant. mdpi.comnih.gov The reaction was catalyzed by magnetite nanoparticles supported on nanocrystalline titanium silicalite-1 (M/NTS) zeolite at ambient temperature. mdpi.comnih.gov The presence of titanium in the zeolite framework was found to provide higher activity and selectivity. nih.govresearchgate.net This method is noted for its good selectivity, low cost, and minimal waste generation. mdpi.com The conversion of this compound was found to increase with reaction time, reaching a plateau after 100 minutes. mdpi.com
Mechanistic Investigations of Organic Transformations
A thorough understanding of reaction mechanisms is crucial for optimizing reaction conditions and predicting product outcomes. For this compound, mechanistic studies have largely focused on its behavior in electrophilic aromatic substitution reactions.
Electrophilic Aromatic Substitution Reaction Orientations
The amino group (-NH₂) and the methyl group (-CH₃) on the this compound ring are both activating groups and ortho-, para-directing in electrophilic aromatic substitution (SEAr) reactions. wikipedia.org This means they increase the rate of reaction compared to benzene (B151609) and direct incoming electrophiles to the positions ortho and para to themselves. wikipedia.orgvanderbilt.edu The activating nature of these groups stems from their ability to donate electron density to the aromatic ring, which stabilizes the cationic intermediate (arenium ion) formed during the substitution. wikipedia.orgulisboa.pt
In this compound, the positions ortho to the amino group (and meta to the methyl group) and the positions ortho to the methyl group (and meta to the amino group) are available for substitution. The directing effects of the two groups reinforce each other, strongly favoring substitution at the positions ortho to the highly activating amino group. However, steric hindrance from the existing substituents can influence the regioselectivity, often favoring substitution at the less hindered para position relative to the ortho positions if it were available. ulisboa.ptnih.gov In the case of this compound, since the para position to the amino group is already occupied by the methyl group, electrophilic attack will predominantly occur at the positions ortho to the amino group. For instance, in the nitration of this compound, the major product formed is 2-nitro-4-methylaniline. ulisboa.pt The amino group's strong activating and directing influence makes this compound highly reactive towards electrophiles.
Condensation and Coupling Reactions for Complex Derivatives
This compound serves as a versatile building block in various condensation and coupling reactions to synthesize complex heterocyclic and derivatized molecules. Its primary amine group readily participates in reactions that form new carbon-nitrogen bonds, leading to a diverse array of products.
One significant application is in the Friedländer condensation, a classic method for synthesizing quinolines. For instance, the parent compound of a series of potential anticancer drugs, 11-aza-(20S)-camptothecin, was synthesized through a Friedländer condensation. This reaction involved the known aminopyridine derivative, 3-(3-amino-4-picolylidene)-p-toluidine, and an optically active tricyclic ketone. nih.gov Subsequent modifications of the resulting 11-azacamptothecin structure, such as the synthesis of 7,10-disubstituted analogs, were achieved using Pd(0) coupling reactions on bromo-derivatives, highlighting the utility of this compound-derived intermediates in complex, multi-step syntheses. nih.gov
Multicomponent reactions (MCRs) also provide an efficient pathway to complex molecules from simple precursors, including this compound. An efficient synthesis of highly functionalized 3-amino-1,5-dihydro-2H-pyrrol-2-ones (γ-lactam derivatives) utilizes a multicomponent reaction of amines, aldehydes, and pyruvate (B1213749) derivatives. nih.gov In this protocol, weakly activated amines like this compound are reacted with various aldehydes and pyruvates to generate a library of densely functionalized γ-lactams. nih.gov A notable observation in this system is the self-condensation reaction that occurs when this compound is reacted with ethyl pyruvate, where two units of each substrate combine to form the γ-lactam structure. nih.gov
The formation of imines, or Schiff bases, is another fundamental condensation reaction of this compound. Studies have shown that these reactions can proceed efficiently without solvents or catalysts. For example, this compound reacts with p-tolualdehyde or p-anisaldehyde under solvent-free conditions, with subsequent vacuum application, to produce the corresponding imines in excellent yields (98-99%). scirp.org Computational studies on the reaction between this compound and benzaldehyde reveal that a second molecule of the amine can stabilize the transition state, and while the second step of the reaction requires a proton, the auto-protolysis of the amine itself can generate the necessary protonated species to ensure a high reaction rate. peerj.com
| Reactants | Reaction Type | Product(s) | Reference |
| 3-(3-amino-4-picolylidene)-p-toluidine, Tricyclic ketone 7 | Friedländer Condensation | 11-aza-(20S)-camptothecin | nih.gov |
| This compound, Aldehydes, Pyruvate derivatives | Multicomponent Reaction | 3-amino-1,5-dihydro-2H-pyrrol-2-ones | nih.gov |
| This compound, p-Tolualdehyde | Schiff Base Formation (Solvent-free) | N-(4-methylbenzylidene)-4-methylaniline | scirp.org |
| This compound, p-Anisaldehyde | Schiff Base Formation (Solvent-free) | N-(4-methoxybenzylidene)-4-methylaniline | scirp.org |
Adduct Formation Reactions (e.g., with 5-nitrosotropolone (B8679788), metal sulfates)
This compound engages in adduct formation with various molecules, including nitroso compounds and metal salts. These reactions typically involve the nucleophilic attack of the amine group or coordination with a metal center.
Reaction with 5-nitrosotropolone
The reaction between this compound and 5-nitrosotropolone in methanol (B129727) initially yields bicyclic addition products. oup.com This occurs through the attack of the amine on the C1 and C4 positions of the tropolone (B20159) ring, forming an 8-azabicyclo[3.2.1]octane system. The resulting adducts exist as two isomers, syn and anti, with respect to the hydroxyimino group. These adducts can be isolated as brownish crystals after purification. oup.com
Reaction with Metal Sulfates
This compound forms adducts with metal sulfates, such as those of copper(II) and nickel(II). Studies on the adducts of this compound with copper(II) and nickel(II) sulfates show that the sulfate (B86663) group coordinates to the metal ion, likely as a bridging group. The parent copper adduct, CuS0₄(p-tol)₂·H₂O, is coordinatively unsaturated and can undergo further addition reactions with molecules like HCl, SCl₂, SiCl₄, PCl₅, SbCl₅, and CrO₂Cl₂, yielding five-coordinated copper(II) adducts. niscair.res.in In these reactions, the Cu-sulfato and Cu-p-toluidine linkages remain intact. niscair.res.in Infrared spectral data confirm that the geometry of the initial copper chelate is distorted, and upon forming further adducts, it changes to a square pyramid or trigonal bipyramid structure. niscair.res.in Interestingly, coordination to the metal does not prevent the amine group of this compound from undergoing reactions like acetylation.
| Reactant 1 | Reactant 2 | Product Description | Reference |
| This compound | 5-Nitrosotropolone | Bicyclic adducts (syn and anti isomers) with an 8-azabicyclo[3.2.1]octane system | oup.com |
| This compound | Copper(II) Sulfate | A coordinatively unsaturated adduct, Cu(p-tol)₂SO₄ | niscair.res.in |
| Cu(p-tol)₂SO₄ | HCl, SCl₂, SiCl₄, etc. | Five-coordinated copper(II) adducts | niscair.res.in |
| This compound | Nickel(II) Sulfate | Ni(II) sulfate adduct with bridging sulfato group |
Charge Transfer Complex Formation and Proton Transfer Mechanisms
This compound can act as an electron donor in the formation of charge-transfer (CT) complexes and participate in crucial proton transfer steps that facilitate various reaction mechanisms.
Charge Transfer Complex Formation
As an electron-rich aromatic amine, this compound readily forms charge-transfer complexes with various π-electron acceptors. These complexes are characterized by an electronic transition from the donor (this compound) to the acceptor, often resulting in a distinct color.
Spectrophotometric studies have investigated the CT complexes formed between this compound (donor) and picric acid (π-acceptor) in different solvents. nih.govresearchgate.net The results show that a 1:1 stoichiometry complex is formed, and the formation constant (KCT) is dependent on the polarity of the solvent, with higher formation rates observed in non-polar or less polar solvents like carbon tetrachloride. nih.govresearchgate.net Similarly, a hydrogen-bonded charge-transfer complex between this compound and 1,2,4,5-benzenetetracarboxylic acid (BTC) has been synthesized and characterized. doi.org Crystallographic data for this complex indicate that a proton is transferred from the acceptor (BTC) to the donor (this compound), resulting in a strong N+—H···O– hydrogen bond connecting the cation and anion. doi.org The formation of colored CT complexes has also been observed when N,N-dimethyl-p-toluidine is mixed with methacrylate (B99206) monomers containing phthalate (B1215562) diester groups. nih.gov
Proton Transfer Mechanisms
Proton transfer involving this compound is a key mechanistic step in several reactions. The kinetics of proton transfer from transition metal hydride complexes, which are often slow, can be studied using bases like this compound. rsc.org For example, the deprotonation of [Rh₁₃(CO)₂₄H₃]²⁻ by this compound is a slightly exergonic but slow reaction, indicating a high kinetic barrier attributed to the significant structural and electronic rearrangement required. rsc.org
In the context of Schiff base formation, computational studies have highlighted the role of proton transfer. peerj.com While the initial nucleophilic attack of this compound on a carbonyl group can be facilitated by a second amine molecule, the subsequent dehydration step requires a proton. It has been proposed that the auto-protolysis of this compound itself can supply the necessary minute amounts of protonated base to catalyze this step, even in the absence of an external acid catalyst. peerj.com Furthermore, studies on the reactions of radical cations have implicated an addition-elimination mechanism for proton transfer, as opposed to a direct transfer. acs.org
| Donor | Acceptor | Key Findings | Reference |
| This compound | Picric Acid | Formation of a 1:1 charge-transfer complex; formation constant is solvent-dependent. | nih.govresearchgate.net |
| This compound | 1,2,4,5-Benzenetetracarboxylic Acid (BTC) | Formation of a 1:1 hydrogen-bonded CT complex with proton transfer from acceptor to donor. | doi.org |
| N,N-dimethyl-p-toluidine | Phthalate-containing monomers | Formation of colored charge-transfer complexes. | nih.gov |
Molecular Structure, Spectroscopy, and Computational Analysis
Advanced Spectroscopic Characterization Techniques
The structural and electronic properties of p-Toluidine (B81030) have been extensively investigated using a suite of sophisticated spectroscopic techniques. These methods provide a detailed understanding of the molecule's vibrational, electronic, and structural features.
Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis
FTIR spectroscopy is a powerful tool for identifying the functional groups and vibrational modes within a molecule. In the case of this compound, FTIR spectra reveal characteristic absorption bands corresponding to the amino group (N-H stretching and bending) and the aromatic ring vibrations. sinocurechem.com
Studies on Schiff bases derived from this compound have identified specific vibrational frequencies. For instance, in a Schiff base synthesized from salicylaldehyde (B1680747) and this compound, the C-H stretching of the aromatic ring appears as a weak band around 3291 cm⁻¹, while C-H stretching of the methyl group is observed at 2922, 2859, and 2719 cm⁻¹. journalijar.com The C-N stretching vibration is typically found around 1278 cm⁻¹. journalijar.com In another study involving a charge transfer complex of this compound, the FTIR spectrum showed a proton transfer band in a region where neither the donor (this compound) nor the acceptor individually absorb. doi.org Furthermore, the covalent attachment of this compound to graphene oxide has been confirmed by the appearance of a C-N stretching vibration peak at 1101 cm⁻¹ and a -CH₃ bonding peak at 1379 cm⁻¹. rsc.org
A detailed vibrational analysis of this compound assuming Cₛ point group symmetry distributes its 45 fundamental vibrational modes into 31 in-plane (A') and 14 out-of-plane (A'') species. ijseas.com Normal coordinate calculations using the General Valence Force Field (GVFF) have been employed to assign these vibrational modes. ijseas.com
| Vibrational Mode | Frequency (cm⁻¹) (Schiff Base) journalijar.com | Frequency (cm⁻¹) (Graphene Oxide Composite) rsc.org |
| Aromatic C-H Stretch | 3291 | - |
| Methyl C-H Stretch | 2922, 2859, 2719 | - |
| C-N Stretch | 1278 | 1101 |
| -CH₃ Bend | - | 1379 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions occurring within a molecule. This compound exhibits characteristic absorption bands in the UV-Vis region, with a maximum absorption wavelength (λmax) typically observed between 280-290 nm. sinocurechem.com This absorption is attributed to π-π* transitions within the aromatic ring and n-π* transitions associated with the amino group's non-bonding electrons.
In a study of a Schiff base synthesized from salicylaldehyde and this compound, the UV-Visible spectrum in ethanol (B145695) showed an absorption maximum at 298 nm, which was attributed to a π-π* transition of the azomethine group. journalijar.com For a this compound p-Toluenesulfonate (PTPT) crystal, the lower cut-off wavelength was found to be 290 nm, indicating good transparency in the visible and near-IR regions. scirp.orgscirp.org The high band gap of 4.28 eV for the PTPT crystal, calculated from the absorption spectrum, suggests its potential for nonlinear optical (NLO) applications. scirp.orgscirp.org The electronic spectra of copolymers of aniline (B41778) and this compound also show a hypsochromic (blue) shift in the bands corresponding to π-π* and exciton (B1674681) transitions. orientjchem.org
| System | λmax (nm) sinocurechem.comjournalijar.com | Transition Type journalijar.comscirp.orgresearchgate.net |
| This compound | 280-290 | π-π* and n-π |
| Schiff Base (in ethanol) | 298 | π-π (azomethine) |
| This compound p-Toluenesulfonate Crystal | <290 (cut-off) | Electronic transitions |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is indispensable for determining the detailed molecular structure of organic compounds by providing information about the chemical environment of atomic nuclei, particularly hydrogen (¹H NMR) and carbon (¹³C NMR). sinocurechem.com
In the ¹H NMR spectrum of this compound in CDCl₃, distinct signals are observed for the different types of protons. The protons of the methyl group (-CH₃) appear as a singlet at approximately 2.19 ppm. The protons of the amino group (-NH₂) show a broad singlet around 3.40 ppm. The aromatic protons appear as two doublets, one at 6.69 ppm and the other at 6.91 ppm, characteristic of a para-substituted benzene (B151609) ring. rsc.org
The ¹³C NMR spectrum of this compound provides complementary structural information. The carbon of the methyl group resonates at around 20.6 ppm. The aromatic carbons show signals at approximately 115.4 ppm, 127.7 ppm, 129.9 ppm, and 144.2 ppm. rsc.org These chemical shifts are crucial for confirming the connectivity and electronic environment of the carbon atoms in the molecule.
| ¹H NMR (CDCl₃) rsc.org | Chemical Shift (ppm) | Multiplicity | Assignment |
| 2.19 | Singlet | -CH₃ | |
| 3.40 | Broad Singlet | -NH₂ | |
| 6.69 | Doublet | Aromatic CH | |
| 6.91 | Doublet | Aromatic CH |
| ¹³C NMR (CDCl₃) rsc.org | Chemical Shift (ppm) | Assignment |
| 20.6 | -CH₃ | |
| 115.4 | Aromatic CH | |
| 127.7 | Aromatic C-CH₃ | |
| 129.9 | Aromatic CH | |
| 144.2 | Aromatic C-NH₂ |
X-ray Diffraction (XRD) and Single-Crystal X-ray Diffraction (SC-XRD) for Crystalline Structure
X-ray diffraction techniques are the definitive methods for determining the three-dimensional arrangement of atoms in a crystalline solid. A redetermination of the crystal structure of this compound confirmed that it crystallizes in the orthorhombic space group Pna2₁ with two molecules in the asymmetric unit. scispace.comresearchgate.net
For a p-toluidinium salicylate (B1505791) (PTSA) crystal, single-crystal XRD analysis revealed a monoclinic crystal system with the space group P2₁/n. pensoft.net Similarly, a charge transfer complex of this compound with 1,2,4,5-benzenetetracarboxylic acid was found to have a strong hydrogen bond (N⁺-H----O⁻) connecting the cation and anion. doi.org The crystal structure of this compound p-Toluenesulfonate (PTPT) was determined to be monoclinic with the space group P2₁. scirp.org
| Compound | Crystal System | Space Group | Cell Parameters |
| This compound | Orthorhombic | Pna2₁ | a = 8.9239(5) Å, b = 5.9550(3) Å, c = 23.1168(11) Å |
| p-Toluidinium Salicylate (PTSA) | Monoclinic | P2₁/n | a = 14.1940(16) Å, b = 4.6883(6) Å, c = 19.684(2) Å, β = 90.613(3)° |
| This compound p-Toluenesulfonate (PTPT) | Monoclinic | P2₁ | a = 5.876 Å, b = 9.0203 Å, c = 13.372 Å |
Ion Mobility Spectrometry for Advanced Detection and Separation
Ion Mobility Spectrometry (IMS) is an analytical technique used to separate and identify ionized molecules in the gas phase based on their mobility through a carrier gas. This compound can be detected in water samples using a method that combines homogeneous liquid-liquid extraction with IMS (HLLE-IMS). alkalisci.comhimedialabs.comcenmed.comevitachem.com This application highlights the utility of IMS for the sensitive detection of aromatic amines in environmental samples.
High Resolution Electronic Spectroscopy and Torsion-Rotation Perturbation Analysis
High-resolution electronic spectroscopy, particularly when combined with supersonic free jet expansions, allows for the detailed study of torsional states of the methyl group in both the ground (S₀) and first excited singlet (S₁) electronic states. publish.csiro.au For this compound, analysis of the S₁ ← S₀ fluorescence excitation spectrum has led to the proposal that the methyl group's threefold axis is slightly tilted relative to the molecular frame's symmetry axis, undergoing a precessional motion during its hindered internal rotation. researchgate.net
This has necessitated the development of a new Hamiltonian to accurately describe this motion. researchgate.net Application of this new model to the spectrum of this compound has allowed for the determination of the six-fold barrier heights to internal rotation, V₆(S₀) = (-)5.6 cm⁻¹ and V₆(S₁) = (-)43.9 cm⁻¹. researchgate.net These values are comparable to those of toluene (B28343) and other 4-substituted toluenes. researchgate.net Such studies reveal that electronic excitation significantly impacts the torsional dynamics of the isolated molecule.
Computational Chemistry and Modeling
Computational chemistry provides powerful tools to investigate the properties of this compound, offering insights that complement experimental findings.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) for Optimized Geometry and Electronic Structure
Density Functional Theory (DFT) has proven to be a valuable method for studying the molecular properties of this compound and its complexes. yok.gov.tr Calculations, often employing the B3LYP functional with basis sets like 6-311G++ or def2-TZVP, are used to determine the optimized geometry of the molecule. yok.gov.trdoi.org These theoretical calculations provide data on bond lengths, bond angles, and dihedral angles that are generally in good agreement with experimental results. doi.org For instance, DFT calculations can predict the geometry of this compound complexed with other molecules, such as in a charge-transfer complex with 1,2,4,5-benzenetetracarboxylic acid, where a proton transfer leads to a strong hydrogen bond. doi.org
Time-Dependent DFT (TD-DFT) is employed to investigate the electronic excited states of this compound. doi.org This method is used to calculate electronic absorption spectra, including parameters like oscillator strength and absorption wavelengths. mdpi.com TD-DFT can help in understanding the electronic transitions, such as the n → π* and π → π* transitions, and in analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps. x-mol.netekb.eg These computational approaches have been successfully used to support experimental findings and to provide a deeper understanding of the electronic structure of this compound and its derivatives. doi.org
Table 1: Selected Optimized Geometric Parameters of this compound (Note: The following is an example table based on typical DFT calculation outputs. Actual values can vary based on the specific level of theory and basis set used.)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-N | 1.40 Å |
| C-C (aromatic) | 1.39 - 1.41 Å | |
| C-C (methyl) | 1.51 Å | |
| N-H | 1.01 Å | |
| C-H (aromatic) | 1.08 Å | |
| C-H (methyl) | 1.09 Å | |
| Bond Angle | C-C-N | 120.5° |
| H-N-H | 112.0° | |
| C-C-C (aromatic) | 119.5 - 120.5° | |
| Dihedral Angle | H-N-C-C | 180.0° |
Normal Coordinate Calculations and Potential Energy Distribution
Normal coordinate analysis is a computational method used to understand the vibrational modes of a molecule. ijseas.com For this compound, which is assumed to have Cs point group symmetry, the 45 fundamental modes of vibration are distributed into 31 in-plane (A') and 14 out-of-plane (A'') species. ijseas.com These calculations are typically performed using Wilson's FG matrix method based on a General Valence Force Field (GVFF). ijseas.com
The Potential Energy Distribution (PED) is calculated to assign the vibrational frequencies obtained from experimental spectra (like FT-IR and FT-Raman) to specific molecular motions. yok.gov.trijseas.com For example, PED analysis can identify the contributions of C-H stretching, N-H stretching, C-C stretching, and various bending and torsional modes to each observed vibrational band. ijseas.comresearchgate.net This detailed assignment is crucial for interpreting the vibrational spectra of this compound and understanding how its structure influences its vibrational properties. ijseas.com The results from these calculations are generally refined using numerical methods to achieve better agreement with experimental data. ijseas.com
Analysis of Intermolecular Interactions (e.g., Hirshfeld Surfaces)
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in the crystalline state. nih.govresearchgate.net This method maps various properties onto the surface, such as dnorm, which highlights regions of close intermolecular contacts. mdpi.com The dnorm surface uses a red-white-blue color scheme, where red indicates shorter contacts (stronger interactions), white represents contacts around the van der Waals separation, and blue signifies longer contacts. mdpi.com
Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a this compound Derivative (Note: This is an illustrative table based on typical findings for organic crystals.)
| Interaction Type | Percentage Contribution |
| H···H | 44.2% nih.gov |
| C···H/H···C | 25.5% |
| O···H/H···O | 18.9% |
| N···H/H···N | 5.8% |
| C···C | 3.1% |
| Other | 2.5% |
Modeling Methyl Group Hindered Internal Rotation and Precessional Motion
The internal rotation of the methyl group in this compound is a topic of significant interest, as it is influenced by a low six-fold potential barrier. aip.org High-resolution electronic spectroscopy studies have shown that the traditional model of a simple hindered rotor is insufficient to fully explain the observed spectral features. aip.orgaip.org
A more advanced model proposes that the threefold axis of the methyl group is slightly tilted with respect to the symmetry axis of the molecular frame. aip.orgaip.org This tilt leads to a "precessional" motion of the methyl group as it undergoes hindered internal rotation. aip.orgaip.org A new Hamiltonian has been developed to describe this combined torsional and precessional motion. aip.orgaip.org Applying this model to the S1←S0 spectrum of this compound has allowed for the determination of the six-fold barrier heights (V6) in both the ground (S0) and first excited (S1) electronic states. aip.orgaip.org These values are found to be similar to those of toluene and other 4-substituted toluenes. aip.org This detailed modeling provides a more accurate picture of the complex dynamics of the methyl group in this compound. aip.org
Toxicological Research and Health Impact Mechanisms
Genotoxicity and Mutagenicity Studies
Genotoxicity assessments of p-Toluidine (B81030) have yielded mixed results, suggesting a complex interaction with genetic material that can be influenced by metabolic activation and the specific test system employed. A minor genotoxic potential in vivo cannot be entirely ruled out. researchgate.net
The formation of DNA adducts is a critical mechanism for chemical carcinogenesis, representing a covalent bond between a chemical and DNA. uni-hamburg.de While the capacity for N-hydroxylated arylamines to form DNA adducts is known, the specific activity of this compound in this regard shows notable distinctions compared to its isomers. iarc.fr
Research into the co-mutagenic effects of norharman, a β-carboline compound found in cooked foods and tobacco smoke, reveals that norharman can induce mutagenicity in non-mutagenic aromatic amines like o-toluidine (B26562) and m-toluidine (B57737) when metabolically activated. nih.govoup.com However, this co-mutagenic effect was not observed with this compound. nih.govoup.com Studies using ³²P-post-labeling analysis to detect DNA adducts in Salmonella typhimurium TA98 confirmed this finding; incubation of norharman with this compound did not produce any detectable adduct spots, in contrast to the positive results seen with its isomers. oup.comoup.com This correlates with the observation that norharman fails to evoke mutagenicity in the non-carcinogenic this compound. nih.gov
Despite the lack of adduct formation with norharman, this compound can bind to proteins. The formation of this compound-haemoglobin (Hb) adducts has been identified in human biomonitoring studies, with levels in smokers being double those of non-smokers, indicating systemic absorption and metabolic activation. industrialchemicals.gov.au In a comparative study in rats, the hemoglobin binding index (HBI) for this compound was 4.3, significantly lower than that of aniline (B41778) (HBI: 22), suggesting a lesser but still present capacity to form such adducts. oecd.org
The potential of this compound to induce direct damage to DNA and chromosomes has been investigated in multiple test systems, with findings indicating some clastogenic (chromosome-breaking) activity.
In vitro Assessments:
DNA Damage: this compound was shown to induce DNA damage in human lung fibroblast cells and cause unscheduled DNA synthesis (UDS) in rat hepatocytes. researchgate.netindustrialchemicals.gov.au
Chromosomal Aberrations: In a cytogenetic assay using Chinese hamster lung (CHL) fibroblast cells, this compound induced chromosomal aberrations, but only in the presence of metabolic activation at concentrations of 0.5 mg/mL or higher. industrialchemicals.gov.auepa.gov
In vivo Assessments:
DNA Strand Breaks: A single intraperitoneal injection of this compound in male Swiss mice induced DNA single-strand breaks in the liver and kidneys. industrialchemicals.gov.auoecd.org However, because the dose used was high (two-thirds of the LD₅₀), it is difficult to definitively separate a true genotoxic mechanism from cytotoxicity. industrialchemicals.gov.auoecd.org
DNA Inhibition: DNA inhibition was noted in mice following oral administration of this compound.
Micronucleus Test: An in vivo mouse micronucleus test, which detects both chromosome breakage and loss, yielded negative results for chromosomal damage. epa.gov
The genotoxic and carcinogenic responses to this compound and its related compounds can vary significantly between species, often due to differences in metabolic pathways. This compound was found to be a liver carcinogen in mice but not in rats in an 18-month feed study. nih.govresearchgate.net In contrast, its N,N-dimethyl derivative, N,N-dimethyl-p-toluidine (DMPT), induced liver tumors in both rats and mice. nih.govnih.gov
A 5-day study comparing the hepatic transcriptomic profiles of rats exposed to this compound and DMPT offered insights into these differences. nih.gov Both compounds caused mild liver toxicity and dose-related changes in gene expression, characteristic of an anti-oxidative damage response via activation of the Nrf2 pathway. nih.govresearchgate.net For this compound, it is speculated that at higher doses, the primary detoxification pathway (ring hydroxylation and conjugation) may become saturated, leading to N-hydroxylation. nih.gov This alternative pathway could create reactive intermediates responsible for toxicity, a mechanism postulated for the related compound DMPT. nih.gov
The difference in carcinogenic outcomes between rats and mice for this compound may stem from inherent species differences in these metabolic activation and detoxification pathways. nih.govresearchgate.net
DNA Strand Breaks and Chromosomal Aberrations (in vitro and in vivo assessments)
Carcinogenesis Research
Carcinogenicity studies on this compound have provided limited but important evidence of its tumor-inducing potential, particularly in the liver of mice. The data for rats are less conclusive.
The primary carcinogenic effect observed for this compound is the induction of liver tumors in mice. industrialchemicals.gov.aunih.gov In a non-guideline chronic oral study, this compound hydrochloride was administered to mice in their feed for 18 months. industrialchemicals.gov.au This exposure resulted in a statistically significant increase in hepatic adenomas (referred to as hepatomas in the study) in male mice at both tested dose levels. industrialchemicals.gov.aupublisso.de An increased incidence of benign liver tumors was also noted in female mice at the high dose. industrialchemicals.gov.au
Short-term studies in rats exposed to this compound revealed transcriptomic alterations in the liver related to oxidative stress and hepatic toxicity, which are recognized mechanisms contributing to hepatocarcinogenesis. nih.govmdpi.com Pathological findings after 5 days of exposure included individual liver cell death at higher doses. nih.gov These early-stage effects and pre-neoplastic changes are crucial precursors in the development of hepatic tumors.
| Sex | Dose Group | Incidence of Hepatic Adenomas | Number of Animals |
|---|---|---|---|
| Male | Control | Not Reported | Not Reported |
| Low Dose (500 ppm) | 8 | 18 | |
| High Dose (1000 ppm) | 9 | 19 | |
| Female | Control | Not Reported | Not Reported |
| Low Dose (500 ppm) | Not Reported | Not Reported | |
| High Dose (1000 ppm) | 3 | 17 |
Source: industrialchemicals.gov.aupublisso.de
While the liver is the primary target organ for this compound-induced carcinogenicity in mice, studies have not identified significant tumor formation in other organs such as the nasal epithelium, lungs, or forestomach. industrialchemicals.gov.aupublisso.de This is a notable difference from its derivative, N,N-dimethyl-p-toluidine, which has been shown to cause tumors in the nasal cavity of rats and in the lungs and forestomach of female mice. nih.govpublisso.de
In the 18-month oral study with this compound hydrochloride, no tumors were induced in rats at any site. industrialchemicals.gov.aupublisso.de Another study involving subcutaneous injection in rats reported a slight increase in malignant tumors at the injection site and an increase in benign liver tumors in high-dose females, but the authors concluded that the chemical causes tumors only under extreme conditions. industrialchemicals.gov.au Human data from workers exposed to both o- and this compound showed cases of bladder papilloma and tumors, but the findings could not be specifically attributed to this compound due to co-exposure to the known human bladder carcinogen o-toluidine. researchgate.netindustrialchemicals.gov.au
Transcriptomic Alterations in Liver Toxicity and Benchmark Dose Analysis
Studies on male F344/N rats exposed to this compound have provided significant insights into its liver toxicity at the molecular level. Following a 5-day oral exposure, dose-related transcriptomic alterations were observed in the liver, with 354 transcripts being differentially expressed at a dose of 120 mg/kg/day. researchgate.netnih.gov These changes in gene expression are indicative of hepatic toxicity and an anti-oxidative damage response, most notably the activation of the Nrf2 pathway. researchgate.netnih.govnih.gov
Benchmark dose (BMD) analysis, a method used for quantitative risk assessment, was conducted using the liver transcriptomic data. nih.govfrontiersin.org The top cellular processes affected by this compound exposure, as identified through gene ontology (GO) categories, were used for these calculations. researchgate.netnih.gov This analysis resulted in a lower confidence bound benchmark dose (BMDL) of 7 mg/kg/day for this compound, based on the gene ontology category of regulation of fatty acid transport. researchgate.netnih.govnih.gov Disruption of fatty acid metabolism is a known pathway that can lead to liver disease. researchgate.net These findings demonstrate the utility of short-term transcriptomic data in identifying molecular changes that can serve as markers for preliminary toxicity risk assessment. nih.govnih.gov
Some of the specific transcript alterations observed after this compound exposure include changes in genes associated with cancer. For instance, an increase in Ptgr1 (prostaglandin reductase 1) transcripts was noted. researchgate.net Ptgr1 has antioxidant properties and has been used as a biomarker for liver cancer pathways in both rodents and humans. researchgate.net Conversely, a decrease in the expression of Avpr1a and Oat transcripts was observed, which may represent a protective response against cancer. researchgate.net
Table 1: Summary of Transcriptomic Analysis of this compound in Rat Liver
| Parameter | Finding | Reference |
|---|---|---|
| Differentially Expressed Transcripts | 354 at 120 mg/kg/day | researchgate.netnih.gov |
| Key Pathway Activated | Nrf2 anti-oxidative damage response | researchgate.netnih.govnih.gov |
| Benchmark Dose (BMDL) | 7 mg/kg/day | researchgate.netnih.govnih.gov |
| Basis for BMDL | Regulation of fatty acid transport | researchgate.net |
| Upregulated Cancer-Associated Transcript | Ptgr1 | researchgate.net |
| Downregulated Cancer-Protective Transcripts | Avpr1a, Oat | researchgate.net |
Systemic Toxicity and Biological Pathway Alterations
Methaemoglobin Formation and Associated Toxic Mechanisms
A primary toxic mechanism of this compound is the formation of methaemoglobin (MetHb), a form of hemoglobin that is unable to bind and transport oxygen effectively. aarti-industries.comilo.org This condition, known as methemoglobinemia, can lead to symptoms of oxygen starvation, including headache, fatigue, dizziness, and a bluish discoloration of the skin and lips (cyanosis). aarti-industries.com The formation of MetHb is a result of the oxidation of the heme moiety in hemoglobin. nih.gov
The metabolism of this compound is believed to play a crucial role in this process. In rats, metabolism occurs through ring hydroxylation, followed by conjugation to form the metabolite 2-amino-5-methylphenol, which is excreted in the urine. industrialchemicals.gov.au The parent compound has also been detected in urine. industrialchemicals.gov.au A key step in the toxic mechanism is the N-hydroxylation of this compound, which can lead to the formation of reactive intermediates. nih.gov These intermediates, such as the corresponding nitroso metabolite, can bind to hemoglobin. industrialchemicals.gov.au This binding and the subsequent redox cycling are thought to be responsible for the oxidation of hemoglobin to methaemoglobin. nih.gov While this compound is a known MetHb former, its isomer, m-toluidine, is considered to be more potent in this regard. industrialchemicals.gov.auoecd.org
Identification of Target Organs and Systemic Distribution
Following oral exposure in rats, radio-labelled this compound is absorbed through the gastrointestinal tract and distributed to various organs. industrialchemicals.gov.au The highest concentrations of the absorbed chemical are found in abdominal fat, liver, skin, kidneys, and blood. industrialchemicals.gov.au To a lesser extent, it is also detected in the brain, bone marrow, muscle, and testes. industrialchemicals.gov.au Based on available studies, the primary target organs for this compound toxicity are the blood and the liver. industrialchemicals.gov.auoecd.org In animal studies, this compound has been shown to cause liver tumors in mice. nih.gov
Oxidative Stress Response Pathways (e.g., Nrf2 pathway activation)
Exposure to this compound induces an oxidative stress response in the liver, a key element of its toxicity mechanism. researchgate.netnih.gov A central component of this response is the activation of the Nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway. researchgate.netnih.govresearchgate.net The Nrf2 pathway is a primary regulator of antioxidant responses and is activated by oxidative and electrophilic stress. researchgate.netsemanticscholar.org
Upon activation by this compound, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of numerous cytoprotective genes. mdpi.com In studies with rats exposed to this compound, several Nrf2 target genes were found to be upregulated in the liver. These include Gpx2, Aox1, Nqo1, Gsr, Akr7a3, and Gstp1. researchgate.net The activation of the Nrf2 pathway was observed at exposure levels that both caused and did not cause observable liver lesions, suggesting it is an early and sensitive response to this compound exposure. researchgate.net This upregulation of antioxidant enzymes is a cellular defense mechanism to counteract the oxidative damage caused by the chemical. researchgate.net
Reproductive and Developmental Toxicology (Comparative Studies with Isomers)
There is a lack of specific studies on the reproductive and developmental toxicity of this compound. industrialchemicals.gov.auoecd.orgresearchgate.net However, some information can be inferred from studies on its isomers and structurally related compounds, as well as from repeated dose toxicity studies.
In repeated dose studies, no evidence of effects on the reproductive organs of mice orally administered this compound was found. oecd.orgresearchgate.net However, one study reported that an oral dose of 200 mg/kg bw/day of this compound inhibited DNA synthesis in the testicular tissue of mice. industrialchemicals.gov.auresearchgate.net
Comparative data from the isomer m-toluidine is often used to assess the potential reproductive and developmental effects of this compound. oecd.org For m-toluidine, a no-observed-effect level (NOEL) for reproductive toxicity in rats has been established, although at this dose, signs of hemolytic anemia were present. oecd.org It is believed that methemoglobinemia in pregnant rats is causally linked to developmental toxicity. oecd.orgresearchgate.net Since m-toluidine is a more potent former of methaemoglobin than this compound, extrapolating the results from m-toluidine to this compound may lead to an overestimation of the developmental toxicity of this compound. oecd.orgresearchgate.net There is an anticipation that exposure to this compound at levels that cause methaemoglobin formation could lead to secondary developmental toxicity. researchgate.net
Immunological and Sensitization Mechanisms
This compound is recognized as a skin sensitizer. aarti-industries.comilo.orgchemos.de Repeated or prolonged contact with the skin may lead to an allergic skin reaction. aarti-industries.comilo.orgchemos.de In an epicutaneous study involving patients who had previously shown sensitization to p-phenylenediamine, exposure to a 2% solution of this compound resulted in positive skin reactions. industrialchemicals.gov.au This indicates a potential for cross-sensitization between these compounds. The available data suggests that skin sensitization is a critical local effect of this compound exposure. industrialchemicals.gov.au
Human Biomonitoring Studies and Adduct Formation
Human biomonitoring studies are essential for assessing the internal dose of xenobiotics like this compound and understanding their potential health impacts. These studies typically involve the measurement of the chemical itself, its metabolites, or its macromolecular adducts in human tissues and fluids, such as blood and urine. For this compound, research has largely centered on the formation of hemoglobin adducts as a key biomarker of exposure.
Hemoglobin Adducts as Biomarkers
Metabolic activation of aromatic amines, including this compound, can lead to the formation of reactive intermediates that bind covalently to macromolecules like proteins and DNA. The binding of this compound or its corresponding nitroso metabolite to hemoglobin (Hb) forms stable adducts. These hemoglobin adducts serve as a valuable, cumulative biomarker of exposure over the lifespan of an erythrocyte (approximately 120 days). publisso.de Their measurement in blood provides evidence of metabolic activation and systemic exposure to the compound. nih.govpnas.org
Several human biomonitoring studies have focused on evaluating this compound-hemoglobin (Hb) adduct formation, particularly in the context of tobacco smoke exposure. Cigarette smoke is a significant source of various aromatic amines. Studies have consistently shown that smokers have higher levels of this compound-Hb adducts compared to non-smokers. nih.govpnas.orgoecd.org
One study conducted in Turin, Italy, examined hemoglobin adducts of 15 different aromatic amines in male smokers and non-smokers. The results showed a significant difference in this compound-Hb adduct levels between the groups. pnas.orgoecd.org The levels were also found to be dependent on the type of tobacco consumed, with smokers of black tobacco exhibiting higher adduct levels than smokers of blond tobacco. oecd.org
Table 1: this compound-Hemoglobin Adduct Levels in Smokers and Non-Smokers An interactive data table presenting research findings on this compound adducts.
| Group | This compound-Hemoglobin Adduct Level (pg/g Hb) | Source |
| Non-Smokers | 209 | oecd.org |
| Smokers (Blond Tobacco) | 306 | oecd.org |
| Smokers (Black Tobacco) | 415 | oecd.org |
The presence of these adducts in non-smokers suggests that sources other than active smoking, such as environmental tobacco smoke or diet, contribute to the body burden of this compound. oecd.org
Urinary Biomonitoring
In addition to blood, this compound has been detected in human urine. oecd.org However, the correlation with smoking status is not as clear-cut as with hemoglobin adducts. In one study, this compound was detected in the urine of only 2 out of 11 smokers, while it was found in 4 out of 9 non-smokers. This finding led researchers to conclude that diet may be a significant source of this compound exposure, potentially confounding its use as a specific biomarker for tobacco smoke. oecd.org
Table 2: Detection of this compound in Human Urine An interactive data table summarizing urinary biomonitoring results.
| Group | Detection Status | Measured Levels (µg) | Source |
| Smokers (n=11) | 2 positive | 1.8 - 4.4 | oecd.org |
| Non-Smokers (n=9) | 4 positive | 1.7 - 8.3 | oecd.org |
Occupational Exposure and Adducts
Occupational settings, particularly in chemical production, can lead to higher exposures. A study of workers in a toluidine (o- and this compound) production facility reported two cases of bladder papilloma. One case was a 23-year-old worker who had been exposed only to this compound for 20 months. However, in many industrial scenarios, workers are co-exposed to multiple aromatic amines, making it difficult to attribute health effects to a single chemical. mdpi.comnih.gov For instance, workers at a Japanese chemical plant diagnosed with bladder cancer were primarily exposed to o-toluidine but were also co-exposed to this compound, aniline, and other amines. mdpi.com
While hemoglobin adducts are a well-established biomarker for aromatic amines, the ultimate concern for carcinogenicity relates to the formation of DNA adducts. The metabolic pathways that lead to hemoglobin adducts, particularly N-hydroxylation, are also capable of producing electrophilic intermediates that can bind to DNA. iarc.frpublisso.de The formation of DNA adducts is considered a critical step in the initiation of chemical carcinogenesis. publisso.deresearchgate.net Although the mechanism is plausible for this compound, direct studies quantifying specific this compound-DNA adducts in exposed human populations are less common in the reviewed literature compared to studies on hemoglobin adducts or research on isomers like o-toluidine. researchgate.netiarc.fr
Environmental Behavior and Bioremediation Strategies
Bioremediation Strategies
The evaluation of p-toluidine's risk to the environment relies on the collection and analysis of ecotoxicity data from various organisms representing different trophic levels. researchgate.net Standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are crucial for ensuring the reliability and comparability of these data. The primary endpoints measured in these studies include mortality (Lethal Concentration, LC50), immobilization or growth inhibition (Effective Concentration, EC50), and the No-Observed-Effect Concentration (NOEC). oecd.org
Aquatic Ecotoxicity
The ecotoxicity of This compound (B81030) has been evaluated across three primary aquatic trophic levels: fish, aquatic invertebrates, and algae. oecd.org The substance is classified as very toxic to aquatic life, with acute and long-lasting effects. chemos.decdhfinechemical.comfishersci.at
Toxicity to Fish: Acute toxicity tests on fish species have yielded varying LC50 values. For instance, a 96-hour study on Pimephales promelas (fathead minnow) reported an LC50 range of 13.5 - 16.3 mg/L. cdhfinechemical.com Another 96-hour test following OECD Test Guideline 203 on Oryzias latipes (Orange-red killifish) determined an LC50 of 120 mg/L. Studies on Brachydanio rerio (Zebrafish) showed a 96-hour static LC50 between 100 and 220 mg/L. fishersci.at Chronic toxicity studies are less common, but a 21-day test on Oryzias latipes established a NOEC of 0.6 mg/L based on growth inhibition.
Toxicity to Aquatic Invertebrates: Aquatic invertebrates, particularly Daphnia magna (water flea), have shown high sensitivity to this compound. A 48-hour semi-static test following OECD Test Guideline 202 found an EC50 for immobilization of 0.12 mg/L. Other studies reported a similar 48-hour EC50 range of 0.10 - 0.16 mg/L. cdhfinechemical.com The high toxicity to daphnids is a critical factor in risk assessment, as the lowest available L(E)C50 value is used to derive the Predicted No-Effect Concentration (PNEC) for the aquatic environment. oecd.org For chronic effects, a 21-day study on Daphnia magna reproduction resulted in a NOEC of 0.011 mg/L.
Toxicity to Algae: Algal toxicity tests measure the inhibition of growth. For the green algae Pseudokirchneriella subcapitata, a 72-hour test based on OECD Test Guideline 201 determined a 72-hour ErC50 (growth rate inhibition) of 24 mg/L and a NOEC of 3.1 mg/L. Another study on the same species reported a 14-day EC50 of 0.2 mg/L. oxfordlabchem.com For the algae Scenedesmus obliquus, a 48-hour study found an ErC50 of 62.9 mg/L. oecd.org
Toxicity to Microorganisms: Microorganisms in wastewater treatment plants are also a key consideration. Tests on activated sludge bacteria, following OECD Guideline 209, showed a 3-hour EC50 of 100 mg/L. oecd.org The Microtox test using Photobacterium phosphoreum yielded a 30-minute EC50 of 4.27 mg/L. fishersci.at Tests on the protozoan Tetrahymena pyriformis have shown 24-hour to 60-hour EC50 values ranging from 120 mg/L to 150 mg/L. oecd.org
Terrestrial Ecotoxicity
Data on the terrestrial toxicity of this compound is more limited. oecd.org A 5-day root elongation test on the plant Brassica campestris var. chinensis resulted in an LC50 of 102.2 mg/l. oecd.org For soil-dwelling organisms, specific data are scarce. oecd.org Ecotoxicity data for birds includes an oral LD50 of 237 mg/kg for quail and 42.2 mg/kg for starlings. nih.gov
Data Analysis and Predicted No-Effect Concentration (PNEC)
The collected ecotoxicity data are used to derive a Predicted No-Effect Concentration (PNEC), which is an estimate of the concentration below which unacceptable effects on the ecosystem are not expected to occur. researchgate.net The PNEC is typically calculated by applying an assessment factor to the lowest reliable L(E)C50 value from the available data. oecd.org Given the acute EC50 of 0.12 mg/L for Daphnia magna as the lowest value among the three trophic levels (fish, invertebrates, algae), an assessment factor of 1000 was applied, resulting in a PNECaqua of 0.12 µg/L. oecd.org More recent risk assessments have derived PNEC values for surface water, sediment, and soil at 0.00022 mg/L, 0.0025 mg/kg (dry weight), and 0.00037 mg/kg (dry weight), respectively. researchgate.net
Interactive Data Tables
Table 1: Acute Ecotoxicity of this compound in Aquatic Organisms
| Organism Type | Species | Duration | Endpoint | Value (mg/L) | Test Guideline | Reference |
|---|---|---|---|---|---|---|
| Fish | Pimephales promelas | 96 h | LC50 | 13.5 - 16.3 | - | cdhfinechemical.com |
| Fish | Oryzias latipes | 96 h | LC50 | 120 | OECD 203 | |
| Fish | Brachydanio rerio | 96 h | LC50 | 100 - 220 | - | fishersci.at |
| Invertebrate | Daphnia magna | 48 h | EC50 | 0.12 | OECD 202 | |
| Invertebrate | Daphnia magna | 48 h | EC50 | 0.10 - 0.16 | - | cdhfinechemical.com |
| Algae | Pseudokirchneriella subcapitata | 72 h | ErC50 | 24 | OECD 201 | |
| Algae | Pseudokirchneriella subcapitata | 14 d | EC50 | 0.2 | - | oxfordlabchem.com |
| Algae | Scenedesmus obliquus | 48 h | ErC50 | 62.9 | - | oecd.org |
| Microorganism | Activated Sludge | 3 h | EC50 | 100 | OECD 209 | oecd.org |
| Microorganism | Photobacterium phosphoreum | 30 min | EC50 | 4.27 | Microtox | fishersci.at |
Table 2: Chronic Ecotoxicity of this compound in Aquatic Organisms
| Organism Type | Species | Duration | Endpoint | Value (mg/L) | Test Guideline | Reference |
|---|---|---|---|---|---|---|
| Fish | Oryzias latipes | 21 d | NOEC | 0.6 | OECD 210 | |
| Invertebrate | Daphnia magna | 21 d | NOEC | 0.011 | OECD 211 |
Table 3: Terrestrial Ecotoxicity of this compound
| Organism Type | Species | Duration | Endpoint | Value | Test Guideline | Reference |
|---|---|---|---|---|---|---|
| Plant | Brassica campestris var. chinensis | 5 d | LC50 | 102.2 mg/L | OECD 208 | oecd.org |
| Bird | Quail | - | LD50 | 237 mg/kg | - | nih.gov |
Applications in Advanced Materials and Pharmaceutical Design
Polymerization Catalysis and Resin Chemistry
p-Toluidine (B81030) and its derivatives play a pivotal role as catalysts and intermediates in the synthesis of various polymers and resins, contributing to the development of materials with tailored properties for specific applications.
Accelerants for Methyl Methacrylate (B99206) Monomers in Medical Devices (e.g., dental cements, bone cements)
A significant application of this compound derivatives, particularly N,N-dimethyl-p-toluidine (DMPT), is as an accelerator in the polymerization of methyl methacrylate (MMA) monomers. atamanchemicals.comiarc.fr This is especially critical in the medical field for the formulation of dental cements and bone cements. atamanchemicals.comiarc.fr Acrylic resins used in dentistry and orthopedic surgery are often based on the polymerization of MMA. atamanchemicals.com This process is typically initiated by a redox system, commonly comprising benzoyl peroxide (BPO) as the initiator and a tertiary amine like DMPT as the accelerator. rsc.orgresearchgate.net
The accelerator's role is to induce the decomposition of the initiator at ambient temperatures, generating free radicals that initiate the polymerization of the MMA monomers. atamanchemicals.comrsc.org The concentration of DMPT in these formulations typically ranges from 0.5% to 3%. iarc.fratamankimya.comatamankimya.com This system allows for a relatively short setting time, which is a crucial requirement for clinical applications. atamanchemicals.com For instance, the use of DMPT can result in a setting time of approximately 11.5 minutes. atamanchemicals.com The ability to control the polymerization rate at room temperature is also advantageous in managing the exothermic nature of the reaction. rsc.org
The mechanism involves a nucleophilic attack of the tertiary amine on the peroxide, leading to a redox reaction that produces a benzoyloxy radical and a carbon-centered radical derived from the amine, both of which can initiate polymerization. rsc.org Research has shown that the specific tertiary amine used, including derivatives of this compound, can significantly influence the kinetics of the polymerization and the final properties of the cured resin. rsc.orgrsc.org
Table 1: Role of this compound Derivatives in Medical Device Polymerization
| Medical Device | Monomer | Accelerator | Function of Accelerator |
|---|---|---|---|
| Dental Cements | Methyl Methacrylate (MMA) | N,N-dimethyl-p-toluidine (DMPT) | Accelerates polymerization at room temperature for rapid setting. atamanchemicals.comatamankimya.com |
| Bone Cements | Methyl Methacrylate (MMA) | N,N-dimethyl-p-toluidine (DMPT) | Initiates the redox reaction with benzoyl peroxide to harden the cement. atamanchemicals.commdpi.com |
| Acrylic Denture Materials | Methyl Methacrylate (MMA) | N,N-dimethyl-p-toluidine (DMPT) | Used for over 50 years to facilitate the curing of denture bases. atamanchemicals.comatamankimya.com |
| Dental Adhesives | Acrylate (B77674) Monomers | N,N-dimethyl-p-toluidine (DMPT) | Acts as a hardener and catalyst for the setting of dental composites. atamanchemicals.comactylis.com |
Intermediates for Polyester (B1180765), Acrylate, and Epoxy Resins
This compound and its derivatives are utilized as intermediates and catalysts in the production of various industrial resins, including polyesters, acrylates, and epoxies. atamanchemicals.comiscpl.com In the context of unsaturated polyester resins, curing at ambient temperatures often requires an accelerator to be used in conjunction with an organic peroxide initiator. atamankimya.comatamankimya.com N,N-dimethyl-p-toluidine is a highly reactive amine accelerator that facilitates the radical formation necessary to start the polymerization reaction, which would otherwise be too slow at room temperature. atamankimya.comatamankimya.comatamankimya.com
Similarly, in the synthesis of acrylate and epoxy resins, this compound derivatives can act as catalysts or hardeners, influencing the curing rate and the final properties of the polymer. atamanchemicals.comactylis.comfscichem.com For example, N,N-dihydroxyethyl-p-toluidine is used as a curing agent for acrylic resins and can be employed in the preparation of fast self-curing molding materials. onerbio.comgoogle.com The versatility of this compound in these applications stems from its ability to participate in and accelerate the complex chemical reactions that underpin the formation of these widely used polymers. atamanchemicals.com
Advanced Dye and Pigment Chemistry
This compound is a fundamental precursor in the synthesis of a diverse range of colorants, from traditional azo dyes to high-performance quinacridone (B94251) pigments.
Precursors for Azo Dyes and Quinacridone Pigments
This compound is a key intermediate in the manufacture of azo dyes, which are a large and important class of colorants used extensively in the textile, leather, and printing ink industries. sinocurechem.com The synthesis of azo dyes involves the diazotization of an aromatic amine, such as this compound, followed by a coupling reaction with a suitable coupling component. ontosight.ai This process allows for the creation of a wide variety of colors with good fastness properties. sinocurechem.com Specific examples of dyes derived from this compound include Basic Red 9, Acid Green 25, and Acid Blue 78. google.com Derivatives of this compound, such as this compound-m-sulfonic acid, are also used as diazo components in the formation of azo metal salt pigments. google.com
Furthermore, this compound is a crucial starting material for the synthesis of quinacridone pigments. oecd.org Quinacridones are high-performance pigments known for their exceptional lightfastness and weather resistance. mdpi.com The synthesis of 2,9-dimethylquinacridone, for example, involves the condensation of a dialkyl succinyl succinate (B1194679) with two moles of this compound to form a dialkyl-2,5-di-p-toluidino-3,6-dihydroterephthalic acid ester. google.com This intermediate is then converted to the final pigment through oxidation and ring closure. google.com C.I. Pigment Red 122 is a notable quinacridone pigment derived from 2,5-di-p-toluidine terephthalic acid (DTTA). google.com
Table 2: this compound in Dye and Pigment Synthesis
| Colorant Class | Role of this compound | Example Products |
|---|---|---|
| Azo Dyes | Diazo component precursor | Basic Red 9, Acid Green 25, Acid Blue 78 google.com |
| Quinacridone Pigments | Key starting material | C.I. Pigment Red 122 google.com |
| Azo Metal Salt Pigments | Diazo component precursor (as a derivative) | Pigments from this compound-m-sulfonic acid google.com |
Development of Colorants with Specific Optical Properties
The chemical structure of this compound provides a versatile scaffold for the development of colorants with specific optical properties. ontosight.ai By modifying the this compound molecule, for instance, through the introduction of various functional groups, chemists can fine-tune the electronic and steric properties of the resulting dye or pigment. This allows for the rational design of colorants with desired characteristics, such as specific absorption and emission wavelengths, which is crucial for applications in areas like specialized coatings, inks, and electronic displays. The aromatic nature of this compound and its derivatives can contribute to desirable optical properties in the final colorant. ontosight.ai
Pharmaceutical and Agrochemical Synthesis
This compound serves as a vital intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs) and agrochemicals. sinocurechem.comchemiis.comontosight.ai Its chemical reactivity allows it to be incorporated as a structural motif in complex molecules designed for biological activity.
In the pharmaceutical industry, this compound is a precursor for several drugs, including analgesics and antipyretics. sinocurechem.comchemiis.com A notable example is its use in the synthesis of the local anesthetic Prilocaine, where this compound hydrochloride is used as a reference standard for impurity profiling. pmarketresearch.com
In the agrochemical sector, this compound and its derivatives are used to produce a range of crop protection products, including herbicides, fungicides, and insecticides. sinocurechem.com360iresearch.comwiseguyreports.com The demand for effective and environmentally compatible fungicides and herbicides drives the use of this compound in the synthesis of their active ingredients. 360iresearch.com For example, this compound is an intermediate for the fungicide tolylfluanid. nih.gov The versatility of this compound as a building block continues to make it a valuable compound in the development of new and improved pharmaceutical and agrochemical products. sinocurechem.comchemiis.com360iresearch.com
Building Blocks for Therapeutic Drugs (e.g., analgesics, antipyretics)
This compound serves as a fundamental building block in the synthesis of various therapeutic drugs, particularly analgesics and antipyretics, which are medications used to relieve pain and reduce fever, respectively. chemiis.comjustdial.com The amino group and the aromatic ring of this compound are key features that allow it to be incorporated into the molecular structure of these drugs. justdial.com For instance, derivatives of this compound are utilized in the production of non-steroidal anti-inflammatory drugs (NSAIDs), a widely used class of analgesics. slideshare.net The synthesis often involves modifying the amino group or substituting other positions on the benzene (B151609) ring to create molecules with the desired pharmacological activity. justdial.com The global demand for analgesics, such as paracetamol, which can be synthesized from this compound derivatives, has seen significant growth, underscoring the importance of this compound in the pharmaceutical sector. pmarketresearch.com
Precursors for Active Pharmaceutical Ingredients (APIs)
Beyond its role in specific drug classes, this compound is a key precursor for a variety of Active Pharmaceutical Ingredients (APIs). sinocurechem.compmarketresearch.com APIs are the biologically active components of a pharmaceutical drug. The synthesis of many APIs involves multi-step processes where this compound is used as a starting material or an intermediate. researchgate.netbeilstein-journals.org For example, it is used in the synthesis of certain antimicrobial and antiseptic agents. alibaba.com Its derivatives are also employed in the production of local anesthetics and antihistamines. pmarketresearch.comsinocurechem.com The ability to functionalize the this compound molecule allows for the creation of a diverse range of APIs with different therapeutic applications. justdial.com The synthesis of pyrimethamine, an antiparasitic drug, is one such example where this compound is a vital precursor. procurementresource.com
Synthesis of Pesticides and Herbicides
In the agrochemical industry, this compound is a critical intermediate in the manufacture of various pesticides and herbicides. chemiis.comalibaba.com These chemicals are essential for modern agriculture, helping to protect crops from pests and control the growth of unwanted weeds, thereby improving crop yields. pmarketresearch.comalibaba.com Specific examples of agrochemicals derived from this compound include the herbicides chlorotoluron (B1668836) and metoxuron. pmarketresearch.com The synthesis of these compounds typically involves reacting this compound with other chemical reagents to produce the final active ingredient. The versatility of this compound allows for the creation of a range of agrochemicals tailored to target specific pests or weeds. sinocurechem.comatamanchemicals.com
Scaffold Design for Biologically Active Molecules
The molecular structure of this compound serves as a valuable scaffold in the design and synthesis of new biologically active molecules. nih.gov A molecular scaffold is a core structure upon which other chemical groups can be built to create a library of compounds for biological screening. rsc.org The benzene ring and the amino group of this compound provide a rigid and functionalizable platform. nih.gov For instance, in the Povarov reaction, this compound can be used to create complex heterocyclic structures like tetrahydroquinolines, which are present in many biologically active compounds. nih.gov Researchers can systematically modify the this compound scaffold to explore how different chemical groups affect the biological activity of the resulting molecules, a key strategy in drug discovery and development. rsc.orgnih.gov
Charge Transfer Complexes in Functional Materials
This compound's ability to act as an electron donor facilitates its use in the formation of charge-transfer (CT) complexes. doi.orgresearchgate.net These complexes, formed by the interaction of an electron donor and an electron acceptor, exhibit unique optical and electronic properties that are being explored for various applications in functional materials. researchgate.netscience.gov
Inorganic Semiconductors and Non-linear Optical Materials
This compound and its derivatives are investigated for their potential in creating novel materials for electronics and optics. When this compound is combined with certain acceptor molecules, it can form charge-transfer complexes that exhibit semiconducting properties. researchgate.net These organic-based semiconductors are of interest for applications in flexible electronics and sensors.
Furthermore, this compound is a component in the synthesis of non-linear optical (NLO) materials. scirp.orgresearchgate.net NLO materials have the ability to alter the properties of light that passes through them, a characteristic that is crucial for applications in laser technology, optical computing, and telecommunications. Crystals of this compound derivatives, such as this compound p-Toluenesulfonate (PTPT), have been shown to exhibit significant NLO properties. scirp.orgscirp.org The efficiency of these materials is often linked to the charge transfer interactions within their molecular structure. nih.gov
Table of NLO Properties for this compound p-Toluenesulfonate (PTPT)
| Property | Value | Reference |
| Crystal System | Monoclinic | scirp.org |
| Space Group | P2₁ | scirp.org |
| Lower Cutoff Wavelength | 290 nm | scirp.org |
| Refractive Index | 1.71 | researchgate.net |
Chemosensors and Photocatalysts for Environmental Remediation
Charge-transfer complexes derived from this compound are being explored for their use as chemosensors for the detection of various chemical species. The interaction of the charge-transfer complex with a target analyte can induce a measurable change, such as a color change or a change in fluorescence, allowing for the detection of the analyte. researchgate.net
In the field of environmental remediation, this compound-based materials are being investigated as photocatalysts. doi.org Photocatalysis is a process that uses light to drive chemical reactions to break down pollutants. Charge-transfer complexes of this compound have shown promise in the photocatalytic degradation of organic dyes, which are common industrial pollutants in water. doi.orgresearchgate.net The mechanism involves the absorption of light by the complex, which then generates reactive species that can decompose the pollutant molecules into less harmful substances. mdpi.comfrontiersin.org Research is ongoing to develop more efficient and stable this compound-based photocatalysts for water treatment applications. researchgate.net
Q & A
Q. What are the critical safety considerations when handling p-Toluidine in laboratory settings?
Methodological Answer:
- Engineering Controls : Use local exhaust ventilation and closed systems to minimize airborne exposure, as p-Toluidine is a suspected carcinogen and causes methemoglobinemia .
- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), full-body suits, and eye protection. Respiratory protection (e.g., NIOSH-approved respirators) is required in poorly ventilated areas .
- Emergency Protocols : Install eyewash stations and safety showers. Monitor methyloglobin levels in blood and kidney function for chronic exposure .
Q. How can researchers synthesize and characterize this compound for experimental use?
Methodological Answer:
- Synthesis : Prepare via catalytic hydrogenation of p-nitrotoluene or reduction of p-methylnitrobenzene. Purify via vacuum distillation .
- Structural Characterization : Use FT-IR spectroscopy (400–4000 cm⁻¹) to identify NH₂ stretching (~3400 cm⁻¹) and aromatic C-H vibrations. Compare with reference spectra .
- Purity Analysis : Employ HPLC with a silica gel column and chloroform-cyclohexane eluent. Validate with calibration curves (correlation coefficient ≥0.9998) .
Advanced Research Questions
Q. How can liquid chromatographic methods be optimized for accurate detection of this compound in complex matrices like dyes?
Methodological Answer:
- Column Selection : Avoid reverse-phase columns due to dye interference. Use silica gel with chloroform-cyclohexane eluents to reduce tailing and improve peak resolution .
- Recovery Validation : Spike D&C Red No. 6/7 with p-Toluidine (4–40 ppm). Achieve 91–95% recovery with ≤3.1% CV using phase-transfer reagents (PTRs) to isolate ion pairs .
- Detection Limits : Set the limit of determination at 1.9 ppm using UV detection at 205 nm (acidic conditions). Confirm with blank matrix analysis .
Q. What methodologies resolve contradictory data on the carcinogenic potential of this compound across studies?
Methodological Answer:
- Dose-Response Analysis : Conduct long-term rodent studies with controlled exposure levels (e.g., 50–500 ppm in feed). Monitor hepatic tumors and compare to epidemiological data .
- Mechanistic Studies : Use Ames tests to assess mutagenicity and LC-MS/MS to detect DNA adducts (e.g., N-acetylated metabolites) .
- Meta-Analysis : Apply weighted regression to harmonize conflicting results, accounting for variables like exposure duration and sample purity .
Q. How does membrane extraction technology enhance this compound recovery from wastewater?
Methodological Answer:
- Silicone Rubber Membranes : Optimize pH (acidic conditions enhance permeability). Achieve 95% removal efficiency by adjusting flow rates (10–15 mL/min) and ionic strength (0.5 M NaCl) .
- Thermal Modulation : Maintain temperatures <30°C to avoid solubility increases. Validate with GC-MS quantification and mass balance calculations .
Q. What spectroscopic techniques are most effective for analyzing structural changes in this compound under experimental treatments?
Methodological Answer:
- XRD for Crystallinity : Compare control vs. treated samples. A 4.8% reduction in crystallite size indicates lattice strain (e.g., biofield energy treatments) .
- UV-Vis for Electronic Transitions : Monitor λmax shifts (e.g., 205 nm in acidic media) to detect protonation or conjugation changes .
- FT-Raman for Molecular Vibrations : Analyze NH₂ and aromatic ring modes (e.g., 1600 cm⁻¹) to assess hydrogen bonding or steric effects .
Data Interpretation and Reproducibility
Q. How should researchers address batch-to-batch variability in this compound toxicity assays?
Methodological Answer:
Q. What statistical approaches validate thermal decomposition kinetics of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
